molecular formula C8H6BrN B096472 2-Bromophenylacetonitrile CAS No. 19472-74-3

2-Bromophenylacetonitrile

Cat. No. B096472
Key on ui cas rn: 19472-74-3
M. Wt: 196.04 g/mol
InChI Key: BVCOJESIQPNOIF-UHFFFAOYSA-N
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Patent
US07662821B2

Procedure details

25 g (100 mmol) of 2-bromobenzyl bromide is mixed in 100 ml of N,N-dimethylformamide and 64 ml of water with 9.75 g (150 mmol) of potassium cyanide and stirred overnight at room temperature. The reaction mixture is poured into ice water. After 3× extraction with methyl-tert butyl ether, the combined organic extracts are washed with brine, dried, and the solvent is spun off. The residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 18.9 g (96.4%) of the desired compound is obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Quantity
9.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96.4%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]Br.O.[C-:11]#[N:12].[K+]>CN(C)C=O>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][C:11]#[N:12] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
64 mL
Type
reactant
Smiles
O
Name
Quantity
9.75 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 3× extraction with methyl-tert butyl ether
WASH
Type
WASH
Details
the combined organic extracts are washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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